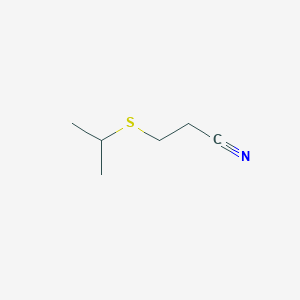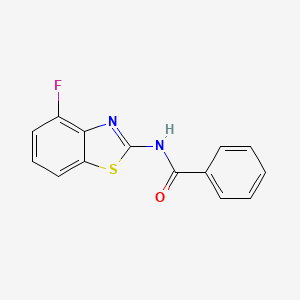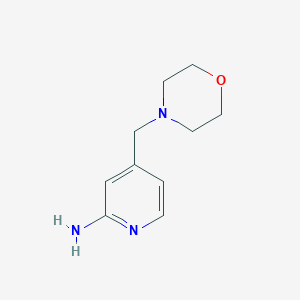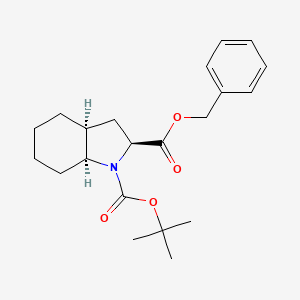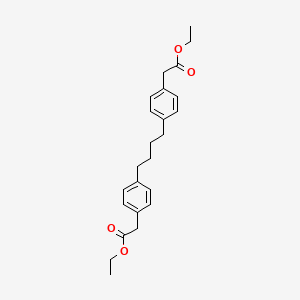
Diethyl 2,2'-(butane-1,4-diyldibenzene-4,1-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage between two benzene rings, each substituted with diethyl acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate typically involves the reaction of 1,4-dibromobutane with diethyl benzene-4,1-diyldiacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions can replace the ethoxy groups, forming carboxylate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2’-(1,1’-biphenyl-4,4’-diyl)diacetate
- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
- Butane-2,3-diyl diacetate
Uniqueness
Diethyl 2,2’-(butane-1,4-diyldibenzene-4,1-diyl)diacetate is unique due to its specific butane-1,4-diyl linkage between the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
6337-78-6 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethyl)phenyl]butyl]phenyl]acetate |
InChI |
InChI=1S/C24H30O4/c1-3-27-23(25)17-21-13-9-19(10-14-21)7-5-6-8-20-11-15-22(16-12-20)18-24(26)28-4-2/h9-16H,3-8,17-18H2,1-2H3 |
Clave InChI |
NYBHSEYULYTOMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



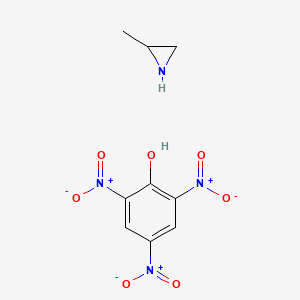
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
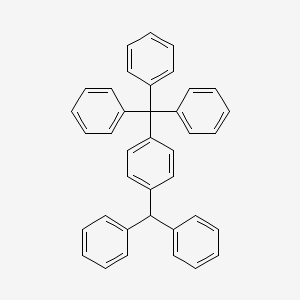
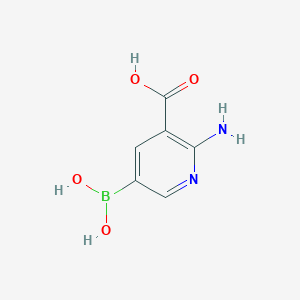
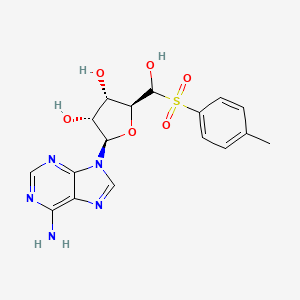
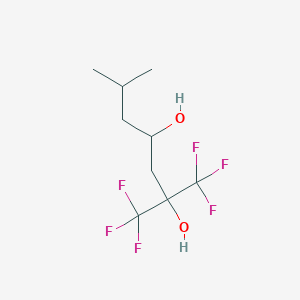
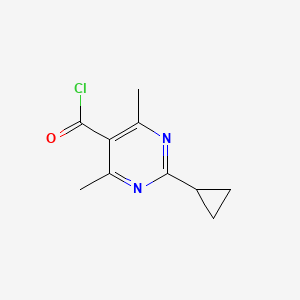
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

